Cas no 116325-74-7 (2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane)

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is a fluorinated aromatic diamine monomer with a hexafluoroisopropylidene bridging group. Its key advantages include high thermal stability, chemical resistance, and low moisture absorption due to the presence of fluorine atoms. The compound is particularly valuable in the synthesis of advanced polyimides and other high-performance polymers, where it enhances mechanical strength and dielectric properties. The methyl substituents on the aromatic rings contribute to improved solubility in organic solvents, facilitating processing. This monomer is widely used in aerospace, electronics, and coatings industries, where its unique combination of properties supports applications requiring durability under extreme conditions.
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane structure
116325-74-7 structure
Product Name:2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
CAS No:116325-74-7
MF:C17H16F6N2
MW:362.31276512146
MDL:MFCD00039148
CID:135554
PubChem ID:87564317
Update Time:2025-10-28

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane Chemical and Physical Properties

Names and Identifiers

    • 5,5'-(Perfluoropropane-2,2-diyl)bis(2-methylaniline)
    • 2,2-BIS(3-AMINO-4-METHYLPHENYL)HEXAFLUOROPROPANE
    • 2,2-Bis(3-amino-4-methylphenyl)-hexafluoropropane
    • 5,5'-(Hexafluoroisopropylidene)di-o-toluidine
    • Benzenamine,3,3'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[6-methyl-
    • 2,2,6-TRIMETHYL-3,5-DECANEDIONE
    • 2,2-BIS-(3-AMINO-4-METHYLPHENYL)HEXAFLUOROPROPANE
    • 3,3'-[2,2,2-Trifluoro-1-(Trifluoromethyl)Ethylidene]Bis[6-Methyl-Benzenamine
    • 5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline
    • BIS-AT-AF
    • bis(2-methylaniline)
    • 5,5'-(Perfluoropropane-2,2-diyl)
    • 2,2-Bis(3-Amino-4-methylphenyl)hexafluoropropane99%
    • 2,2-Bis(3-Amino-4-methylphenyl)hexafluoropropane 99%
    • HJSYPLCSZPEDCQ-UHFFFAOYSA-N
    • 5,5'-(Hexafluoroisopropylidene)bis(O-toluidine)
    • HJSYPLCSZPEDCQ-UHFFFAOYSA-
    • PC1224H
    • C17H16F6N2
    • 2674AA
    • InChI=1/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3
    • A803596
    • MFCD00039148
    • AKOS015854593
    • AS-47964
    • 5,5'-(Hexafluoroisopropylidene)di-o-toluidine, 98%
    • 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline)
    • Benzenamine, 3,3'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[6-methyl-
    • B1397
    • Benzenamine, 3,3'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[6-methyl-?
    • SCHEMBL107871
    • 5-[1-(3-Amino-4-methylphenyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-methylphenylamine #
    • 116325-74-7
    • DTXSID30922009
    • 7060-51-7
    • FT-0609167
    • DB-019598
    • 5-[1-(3-Amino-4-methyl-phenyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-methyl-aniline
    • 620-815-0
    • 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
    • MDL: MFCD00039148
    • Inchi: 1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3
    • InChI Key: HJSYPLCSZPEDCQ-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)(C1C=CC(C)=C(C=1)N)C1C=CC(C)=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 362.12200
  • Monoisotopic Mass: 362.12176749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.2
  • Topological Polar Surface Area: 52

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 113.0 to 117.0 deg-C
  • PSA: 52.04000
  • LogP: 6.04090
  • Solubility: Not determined

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane Security Information

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

Professional Introduction to Compound with CAS No. 116325-74-7 and Product Name: 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane, identified by its Chemical Abstracts Service (CAS) number 116325-74-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and pharmaceutical intermediates. The molecular structure of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane consists of a hexafluoropropane backbone substituted with two aromatic rings bearing amino and methyl groups, which contribute to its distinctive chemical behavior and reactivity.

The significance of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane lies in its versatility as a building block in synthetic chemistry. Its bifunctional nature, with both amino and fluoro substituents, allows for diverse chemical modifications, making it an excellent precursor for the synthesis of more complex molecules. In recent years, researchers have been exploring its potential in the development of novel ligands for metal-organic frameworks (MOFs) and as a precursor for high-performance polymers. The fluoro-substituted aromatic rings enhance the thermal stability and chemical resistance of the resulting materials, which is particularly relevant in applications such as aerospace and electronics.

One of the most compelling aspects of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is its role in pharmaceutical research. The presence of amino groups provides opportunities for further functionalization, enabling the synthesis of bioactive molecules that can interact with biological targets. Current studies are focusing on its potential as an intermediate in the production of small-molecule drugs that exhibit enhanced pharmacokinetic properties. The fluorine atoms, while not directly involved in biological interactions, play a crucial role in modulating the metabolic stability and lipophilicity of drug candidates. This makes 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane a promising candidate for optimizing drug-like properties.

The compound's unique structural features also make it an attractive candidate for advanced material applications. Researchers have been investigating its use in the synthesis of high-performance polymers that exhibit exceptional mechanical strength and thermal resistance. These properties are particularly valuable in industries where materials are subjected to extreme conditions, such as automotive manufacturing and renewable energy technologies. Additionally, the fluoro-substituted aromatic rings contribute to the compound's low surface energy, making it suitable for applications requiring hydrophobic or oleophobic surfaces.

In recent years, there has been growing interest in using 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane as a ligand in coordination chemistry. The amino groups can coordinate with various metal ions, forming stable complexes that have applications in catalysis and sensing. These metal complexes exhibit unique electronic properties that can be exploited in the development of next-generation electronic devices. For instance, complexes formed with transition metals such as palladium and platinum have shown promise in catalytic transformations relevant to pharmaceutical synthesis.

The synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane presents both challenges and opportunities for chemists. The introduction of fluorine atoms into an aromatic ring typically requires specialized synthetic methodologies to achieve high yields and purity. However, recent advancements in fluorination techniques have made it possible to produce this compound more efficiently than ever before. These advancements have opened up new avenues for research and development, particularly in the pharmaceutical industry where fluorinated compounds are increasingly prevalent.

From an industrial perspective, the production of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane on an industrial scale requires careful optimization to ensure cost-effectiveness and sustainability. Manufacturers are exploring green chemistry approaches to minimize waste and reduce energy consumption during synthesis. These efforts align with broader trends in the chemical industry towards more environmentally friendly production methods.

The future prospects for 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane are vast and multifaceted. As research continues to uncover new applications for this compound, its importance is likely to grow further. Whether used as a building block for advanced materials or as an intermediate in pharmaceutical synthesis, 116325-74-7 represents a significant asset in modern chemical research. Its unique combination of structural features and functional groups ensures that it will remain at the forefront of innovation across multiple scientific disciplines.

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